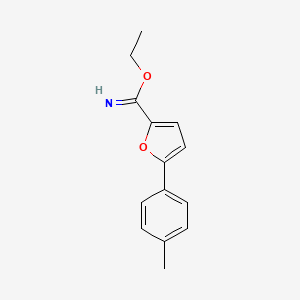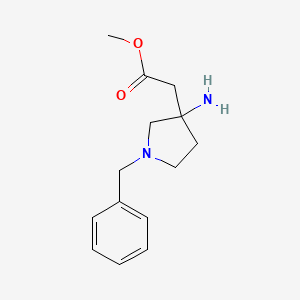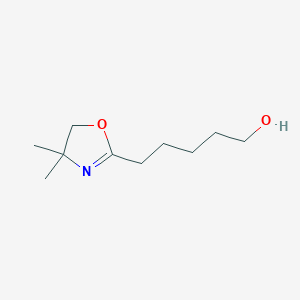
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a carboxamide group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,2-Dimethyltetrahydrofuran-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydrofuran ring.
Methylation: The tetrahydrofuran ring is methylated at the 2-position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Carboxamide Formation: The methylated tetrahydrofuran is then reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in a suitable solvent.
Major Products
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives at the carboxamide group.
Applications De Recherche Scientifique
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-N,2-Dimethyltetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N,2-Dimethyltetrahydrofuran-2-carboxamide: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methyl-2-tetrahydrofuran-2-carboxamide: A structurally similar compound with one less methyl group.
Uniqueness
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer and other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(2S)-N,2-dimethyloxolane-2-carboxamide |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)8-2)4-3-5-10-7/h3-5H2,1-2H3,(H,8,9)/t7-/m0/s1 |
Clé InChI |
TXEPZWKCGXYYNG-ZETCQYMHSA-N |
SMILES isomérique |
C[C@]1(CCCO1)C(=O)NC |
SMILES canonique |
CC1(CCCO1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)



![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)







